Recombinant hCG (r-hCG) Exhibits 5.2-Fold Higher Specific Activity than Highly Purified Urinary hCG (u-hCG)
Recombinant hCG (Ovitrelle) demonstrates a specific activity of 26,000 IU/mg, compared to 5,000 IU/mg for a highly purified urinary hCG preparation (Gonasi HP), representing a 5.2-fold increase in potency per milligram of protein [1]. This difference arises from the recombinant manufacturing process, which yields a product free from the contaminant proteins and hCG-related metabolites found in urinary extracts [1].
| Evidence Dimension | Specific bioactivity (IU/mg protein) |
|---|---|
| Target Compound Data | 26,000 IU/mg (r-hCG, Ovitrelle) |
| Comparator Or Baseline | 5,000 IU/mg (u-hCG, Gonasi HP) |
| Quantified Difference | 5.2-fold higher |
| Conditions | Analytical characterization of commercial preparations |
Why This Matters
Higher specific activity enables the use of lower protein masses to achieve the same therapeutic effect, which is a critical advantage for purity-sensitive research applications and reducing the risk of immunogenicity in therapeutic use.
- [1] Bassett, R., Ceccarelli, D., Crisci, C., di Tria, A. M., Mancinelli, M., Martelli, F., Mendola, D., & Pezzotti, A. (2005). Comparative characterisation of a commercial human chorionic gonadotrophin extracted from human urine with a commercial recombinant human chorionic gonadotrophin. Current Medical Research and Opinion, 21(12), 1969-1976. View Source
